[4-(2-Phenylethoxy)phenyl]acetic acid
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Overview
Description
[4-(2-Phenylethoxy)phenyl]acetic acid: is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a phenylethoxy group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Phenylethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2-phenylethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The process involves the formation of an ether linkage between the phenylacetic acid and the phenylethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(2-Phenylethoxy)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Phenylethoxy)phenyl]acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound to understand the behavior of similar structures in biological systems.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory or analgesic effects, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(2-Phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The phenylethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the activation or inhibition of specific signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the phenylethoxy group, making it less lipophilic.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of the phenylethoxy group.
2-Phenylethanol: Lacks the acetic acid moiety.
Uniqueness
The presence of both the phenylethoxy and phenylacetic acid moieties in [4-(2-Phenylethoxy)phenyl]acetic acid makes it unique. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)12-14-6-8-15(9-7-14)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVSGPQUUMMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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